molecular formula C8H7Cl2NO B14655039 2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 49649-28-7

2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14655039
CAS No.: 49649-28-7
M. Wt: 204.05 g/mol
InChI Key: RUQWAFIODZJALP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C8H7Cl2NO It belongs to the class of cyclohexadienones and is characterized by the presence of two chlorine atoms, a methylamino group, and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylaniline: A related compound with similar structural features but different functional groups.

    2,4-Dichloro-6-hydroxybenzaldehyde: Another compound with a similar core structure but different substituents.

    2,4-Dichloro-6-methylpyrimidine: A compound with a similar dichlorinated aromatic ring but different heterocyclic structure.

Uniqueness

2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

CAS No.

49649-28-7

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

2,4-dichloro-6-(methyliminomethyl)phenol

InChI

InChI=1S/C8H7Cl2NO/c1-11-4-5-2-6(9)3-7(10)8(5)12/h2-4,12H,1H3

InChI Key

RUQWAFIODZJALP-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=C(C(=CC(=C1)Cl)Cl)O

Origin of Product

United States

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